molecular formula C9H14N2O3S B2632923 N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide CAS No. 385378-08-5

N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide

Cat. No.: B2632923
CAS No.: 385378-08-5
M. Wt: 230.28
InChI Key: FTLSNMWDYINSEH-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N,N',N'-trimethylsulfamide is a sulfamide derivative characterized by a central sulfamide group (S(=O)₂N) substituted with three methyl groups and a 4-hydroxyphenyl moiety. These methods yield sulfamides with variable alkyl/aryl substituents, highlighting the versatility of sulfamide in chemical design.

Properties

IUPAC Name

4-[dimethylsulfamoyl(methyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-10(2)15(13,14)11(3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLSNMWDYINSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide typically involves the reaction of 4-hydroxyaniline with trimethylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium complexes can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamide Derivatives

Cytotoxic Activity Against Cancer Cell Lines

N-(4-Hydroxyphenyl)-N,N',N'-trimethylsulfamide (referred to as Compound 11 in ) exhibits moderate cytotoxic activity. Compared to β-carboline derivatives, its IC₅₀ values are higher in most cell lines but comparable in prostate (PC-3) and ovarian (OVCAR-03) cancers (Table 1).

Table 1: Cytotoxic Activity (IC₅₀, μM) of Sulfamide and Related Compounds

Compound PC-3 (Prostate) OVCAR-03 (Ovarian)
N-(4-Hydroxyphenyl)-trimethylsulfamide (11) 1.37–1.83 1.09–1.65
1-(4-N,N-Dimethylaminophenyl)-β-carboline [17] 1.37 1.09
N'-(2-Chlorobenzylidene)-β-carboline [19] 1.83 1.65

This suggests that the sulfamide scaffold retains activity in specific cancer types but may lack broad-spectrum potency compared to β-carboline analogs .

Other Sulfamide Derivatives
  • Tolylfluanid : A dichlorofluoromethylthio-substituted sulfamide used as a fungicide, highlighting the diversity of sulfamide applications based on substituents .

Comparison with Functional Analogs: Sulfonamides and Thioureas

Sulfonamides
  • N-(4-Hydroxyphenyl)benzenesulfonamide : Exhibits hydrogen-bonded networks (N–H⋯O, O–H⋯O) critical for crystal packing, a feature that may influence solubility and bioavailability compared to sulfamides .
  • N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: Market data indicate its use in unspecified industrial applications, with regional production hubs in Europe, Asia, and North America .

Table 2: Physical Properties of Sulfamide and Sulfonamide Derivatives

Compound Density (g/cm³) Boiling Point (°C) pKa
N-(4-Hydroxyphenyl)-trimethylsulfamide Not reported Not reported Not reported
N-(4-Hydroxyphenyl)-N'-phenylthiourea 1.386 405.5 10.15
N-(4-Hydroxyphenyl)benzenesulfonamide Not reported Not reported Not reported
Thioureas
  • N-(4-Hydroxyphenyl)-N'-phenylthiourea : Demonstrates higher hydrophobicity (predicted density: 1.386 g/cm³) and thermal stability (boiling point: 405.5°C) compared to sulfamides, which may affect drug delivery or material performance .

Enzyme Inhibition and Selectivity

  • N-(4-Hydroxyphenyl)maleimide (13): Exhibits IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with alkoxy-substituted analogs (e.g., compound 16, IC₅₀ = 5.75 μM) showing enhanced potency.

Biological Activity

N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antioxidant effects, and other relevant pharmacological activities based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its trimethylsulfamide group attached to a 4-hydroxyphenyl moiety. This structural configuration is believed to influence its biological activity significantly.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study evaluating various derivatives highlighted that compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines, particularly A549 (non-small cell lung cancer) cells. The compound's ability to reduce cell viability and suppress migration suggests a promising avenue for further development as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineViability Reduction (%)Mechanism of Action
N-(4-hydroxyphenyl)-β-alanineA54986.1Induces apoptosis, inhibits migration
Compound 20A54950Antioxidant properties
Compound with 4-NO2A54931.2Structural modification enhances activity

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Compounds with similar phenolic structures have shown robust antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)FRAP Assay Result
This compoundHighSignificant
BHT (control)22Moderate

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Effects : The compound appears to induce apoptosis in cancer cells and inhibit their migration, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antioxidant Mechanism : It may exert its antioxidant effects by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.

Case Studies and Experimental Findings

In vivo studies conducted on animal models have demonstrated that related compounds lacking hepatotoxicity retain significant analgesic effects. For instance, novel derivatives were tested for their safety profiles and efficacy in pain management without adverse liver effects . These findings suggest that this compound could be developed into safer therapeutic agents.

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